molecular formula C19H20ClN3O B5113233 2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride

2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride

Cat. No.: B5113233
M. Wt: 341.8 g/mol
InChI Key: WFCZLXQIVIUIKD-UHFFFAOYSA-N
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Description

2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride typically involves multi-step reactions One common method includes the condensation of 4-ethylphenylamine with o-phenylenediamine to form the imidazo[1,2-a]benzimidazole coreThe final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol
  • 2-[2-(4-Chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol
  • 2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol

Uniqueness

2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from its methyl, chloro, and fluoro analogs, which may have different pharmacological profiles and chemical properties.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O.ClH/c1-2-14-7-9-15(10-8-14)18-13-22-17-6-4-3-5-16(17)20-19(22)21(18)11-12-23;/h3-10,13,23H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCZLXQIVIUIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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